REACTION_CXSMILES
|
[OH-].[Na+].[OH:3][C:4]1[C:13]2[C:12]([CH3:15])([CH3:14])[CH2:11][CH2:10][C:9]([CH3:17])([CH3:16])[C:8]=2[CH:7]=[C:6]([CH3:18])[CH:5]=1.S(OC)(O[CH3:23])(=O)=O>O.CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)C.[Cl-].C(Cl)Cl>[CH3:23][O:3][C:4]1[C:13]2[C:12]([CH3:14])([CH3:15])[CH2:11][CH2:10][C:9]([CH3:17])([CH3:16])[C:8]=2[CH:7]=[C:6]([CH3:18])[CH:5]=1 |f:0.1,5.6|
|
Name
|
|
Quantity
|
38 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
109 g
|
Type
|
reactant
|
Smiles
|
OC1=CC(=CC=2C(CCC(C12)(C)C)(C)C)C
|
Name
|
|
Quantity
|
126 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-]
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred vigorously at 25°-28° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
after which the organic layer was separated
|
Type
|
STIRRING
|
Details
|
stirred vigorously at 20°-25° C. for 0.5 h
|
Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
The organic layer was then separated
|
Type
|
CUSTOM
|
Details
|
after which the organic layer was separated
|
Type
|
WASH
|
Details
|
washed with water (2×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with brine (50 mL), and dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by distillation
|
Type
|
CUSTOM
|
Details
|
the residue was crystallized from hexane
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC(=CC=2C(CCC(C12)(C)C)(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 95 g | |
YIELD: CALCULATEDPERCENTYIELD | 81.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |